molecular formula C23H28N2O4S B11078801 Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11078801
M. Wt: 428.5 g/mol
InChI Key: UWBNHUHGHRYTMJ-UHFFFAOYSA-N
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Description

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexylamino group, and a benzoic acid derivative

Preparation Methods

The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the cyclohexylamino group: This step may involve nucleophilic substitution reactions where a cyclohexylamine is introduced to the thiophene ring.

    Attachment of the benzoic acid derivative: This can be done through acylation reactions, where the benzoic acid derivative is attached to the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 5-[

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O4S/c1-4-29-23(28)18-15(3)19(21(27)24-17-11-6-5-7-12-17)30-22(18)25-20(26)16-10-8-9-14(2)13-16/h8-10,13,17H,4-7,11-12H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

UWBNHUHGHRYTMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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